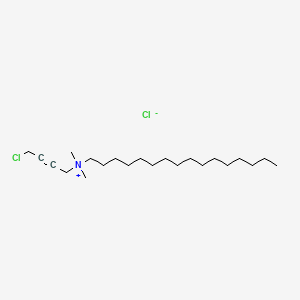
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by its long alkyl chain and the presence of a chloro-butynyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride typically involves the alkylation of dimethylhexadecylamine with 4-chloro-2-butyne. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form alcohols and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted ammonium salts, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The antimicrobial activity of Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain inserts into the lipid bilayer, causing membrane destabilization and leakage of cellular contents. This leads to cell death and effective antimicrobial action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium Chloride: Commonly used as a surfactant in various industrial applications.
Uniqueness
Dimethylhexadecyl(4-chloro-2-butynyl)ammonium chloride is unique due to the presence of the chloro-butynyl group, which enhances its reactivity and antimicrobial efficacy compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
73663-98-6 |
|---|---|
Formule moléculaire |
C22H43Cl2N |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-chlorobut-2-ynyl-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H43ClN.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2,3)22-19-17-20-23;/h4-16,18,20-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
YGWQHADIQOGDRC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC#CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















